molecular formula C16H16FN3O2S B4444827 1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4444827
M. Wt: 333.4 g/mol
InChI Key: WASVBLKOCWOEJE-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 4-fluorobenzoyl group at the 1-position and a 1,3-thiazol-2-yl carboxamide at the 4-position. This compound is part of a broader class of piperidine-carboxamide derivatives, which are explored for their diverse pharmacological properties, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASVBLKOCWOEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide represents a significant area of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C13H14FN3OSC_{13}H_{14}FN_3OS. The presence of the 4-fluorobenzoyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Synthesis

The synthesis involves several key steps:

  • Formation of the Piperidine Ring : Achieved through hydrogenation or cyclization.
  • Fluorination : Utilizes reagents like diethylaminosulfur trifluoride (DAST).
  • Thiazole Attachment : Accomplished via condensation reactions.
  • Carboxamide Formation : Involves reacting an amine with a carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor functions, influencing various biological pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activities against various enzymes associated with neurodegenerative diseases. For instance, modified derivatives showed significant inhibition of butyrylcholinesterase (BuChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are crucial in Alzheimer's disease pathology .

Compound Target IC50 (μM) % Inhibition at 10 μM
5dBuChE0.0876%
5cBACE-10.38-
CurcuminAβ1–426.5344%

Case Studies

One notable study evaluated the effect of various derivatives on Aβ aggregation, revealing that certain compounds significantly reduced aggregation compared to curcumin, a known antioxidant compound . The findings suggest that these derivatives could serve as multitarget-directed ligands for treating Alzheimer's disease.

Comparison with Similar Compounds

The biological activity can vary significantly among structurally similar compounds. For example:

Compound Fluorine Atoms Biological Activity
This compound1High inhibitory activity against BuChE and BACE-1
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide0Lower activity due to lack of fluorination
4-Fluoro-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide1Moderate activity; less effective than fluorinated analog

Comparison with Similar Compounds

Halogen-Substituted Benzoyl Analogs

The substitution pattern on the benzoyl group significantly influences biological activity. Key analogs include:

Compound Name Substituent on Benzoyl Molecular Formula Molecular Weight (g/mol) Key Features
1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 4-Fluoro C₁₆H₁₆FN₃O₂S 349.8 Enhanced electronegativity; potential for improved receptor affinity .
1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 2-Chloro C₁₆H₁₆ClN₃O₂S 349.8 Chlorine's larger atomic radius may alter steric interactions .
1-(4-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 4-Chloro C₁₆H₁₆ClN₃O₂S 349.8 Similar to fluoro analog but with reduced electronegativity .

Key Observations :

  • Fluorine’s smaller size and higher electronegativity may improve binding to polar enzyme pockets compared to chlorine.
  • Positional isomers (e.g., 2-chloro vs. 4-chloro) exhibit differing steric effects, which could impact target selectivity .

Heterocycle-Modified Analogs

Variations in the heterocyclic moieties alter pharmacological profiles:

Compound Name Heterocycle Modifications Biological Activity
1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide Oxadiazole and pyridine rings Potential kinase inhibition .
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide No benzoyl group Base structure with reduced lipophilicity .
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide Pyrimidine and thiazole Interest in antimicrobial applications .

Key Observations :

  • Replacement of thiazole with oxadiazole or pyrimidine introduces distinct electronic properties and binding modes.
  • The absence of the benzoyl group (as in ) reduces molecular complexity and may diminish target engagement .

Key Observations :

  • Bulky substituents (e.g., naphthyl) improve target specificity but may reduce bioavailability.
  • Sulfonyl and sulfamoyl groups enhance solubility, addressing a common limitation in piperidine-carboxamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 2
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1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

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